Scaffold-Specific Differentiation: KRas G12C Inhibitor 2 Versus Clinical-Stage Comparators (Sotorasib, Adagrasib, ARS-1620)
KRas G12C inhibitor 2 possesses a distinct pyrido[3,4-d]pyrimidine core scaffold that structurally differentiates it from FDA-approved clinical-stage inhibitors sotorasib (AMG 510; quinazolinone-based), adagrasib (MRTX-849; tetrahydropyridopyrimidine-based), and the preclinical benchmark ARS-1620 (quinazoline-based) [1]. The pyrido[3,4-d]pyrimidine core of inhibitor 2, claimed in US 20180072723 A1 [2], may confer differential Switch-II pocket occupancy and binding kinetics compared to alternative scaffolds. While quantitative binding affinity (Kd) and cellular IC50 data for KRas G12C inhibitor 2 remain unverified in primary literature, the chemical scaffold class is established in early-stage KRAS G12C inhibitor development .
| Evidence Dimension | Chemical scaffold class |
|---|---|
| Target Compound Data | Pyrido[3,4-d]pyrimidine core (IUPAC-confirmed) |
| Comparator Or Baseline | Sotorasib: quinazolinone; Adagrasib: tetrahydropyridopyrimidine; ARS-1620: quinazoline |
| Quantified Difference | Structural divergence at core heterocyclic scaffold |
| Conditions | Chemical structure analysis per IUPAC nomenclature |
Why This Matters
Scaffold identity determines binding mode within the Switch-II pocket and influences resistance profile and selectivity—critical factors in selecting appropriate tool compounds for SAR studies.
- [1] Janes MR, et al. Covalently targeting KRAS G12C: From inception to the first in vivo proof of concept with ARS-1620. In: RAS Drug Discovery. 2025:147-171. View Source
- [2] Blake J, et al. KRAS G12C inhibitors and methods of using the same. US Patent US 20180072723 A1. 2018. View Source
